1,2-Dehydro-alpha-cyperone

CAS No.: 17081-85-5

Cat. No.: VC18007621

Molecular Formula: C15H20O

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17081-85-5 |

|---|---|

| Molecular Formula | C15H20O |

| Molecular Weight | 216.32 g/mol |

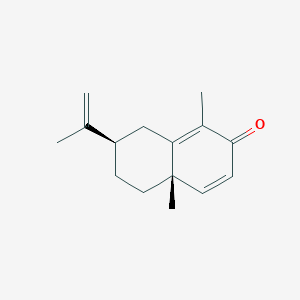

| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |

| Standard InChI | InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |

| Standard InChI Key | YFZICPBAKZACEG-DOMZBBRYSA-N |

| Isomeric SMILES | CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |

| Canonical SMILES | CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |

Introduction

Structural Characteristics and Molecular Identification

1,2-Dehydro-alpha-cyperone is characterized by a bicyclic eudesmane skeleton with a conjugated enone system. Its molecular formula (C₁₅H₂₀O) corresponds to a molecular weight of 216.32 g/mol . Key structural features include:

-

SMILES:

CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C -

Systematic Name: 1,4a-Dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one .

The compound’s 2D and 3D conformational models highlight a cross-conjugated cyclohexadienone moiety, which is critical for its reactivity in photochemical rearrangements .

Synthesis and Natural Occurrence

Photochemical Rearrangement Pathways

1,2-Dehydro-alpha-cyperone is synthesized via the photochemical rearrangement of (+)-α-cyperone. Under UV irradiation in benzene-pentane, α-cyperone undergoes a stereospecific [1,3]-acyl shift to yield the dehydro derivative with 73% efficiency . This reaction proceeds through a diradical intermediate, preserving the eudesmane framework while introducing α,β-unsaturation (λ<sub>max</sub> 240 nm, ε = 11,500) .

Natural Sources

The compound has been isolated from Tussilago farfara (coltsfoot), a plant traditionally used in herbal medicine . Its presence in this species underscores its potential ecological role as a phytoalexin or signaling molecule.

Spectroscopic and Analytical Profiling

Spectroscopic Data

-

UV-Vis: λ<sub>max</sub> 240 nm (ε = 11,500), indicative of an α,β-unsaturated ketone .

-

IR (film): Peaks at 6.03 μm (C=O stretch), 6.15 μm (conjugated C=C), and 12.06 μm (gem-dimethyl) .

-

¹H NMR: Key signals include δ 3.22 (d, J = 10 Hz, H-1), δ 3.87 (d, J = 10 Hz, H-2), and δ 8.74 (s, C-15 methyl) .

Mass Spectrometry and Collision Cross Section (CCS)

Predicted CCS values for common adducts are critical for LC-MS identification :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.159 | 151.1 |

| [M+Na]⁺ | 239.141 | 163.7 |

| [M-H]⁻ | 215.144 | 154.0 |

These data facilitate high-confidence annotation in metabolomic studies.

| Target | Binding Energy (kcal/mol) |

|---|---|

| PI3K | -7.8 |

| NF-κB | -8.2 |

Toxicity and Bioactivity

Brine shrimp lethality (BSLT) assays indicate moderate toxicity (LC₅₀ ~50 μg/mL), aligning with its role as a bioactive natural product . This cytotoxicity may arise from mitochondrial disruption or redox cycling via the enone moiety.

Applications and Future Directions

1,2-Dehydro-alpha-cyperone’s structural complexity makes it a valuable scaffold for synthetic derivatization. Potential applications include:

-

Anticancer Drug Development: Targeting oncogenic kinases and transcription factors.

-

Agricultural Chemistry: As a natural herbicide or antifungal agent.

-

Fragrance Industry: Due to its sesquiterpenoid backbone, which contributes to earthy aromas.

Further studies should prioritize in vivo validation of its pharmacological properties and exploration of its ecological roles in plant-defense mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume